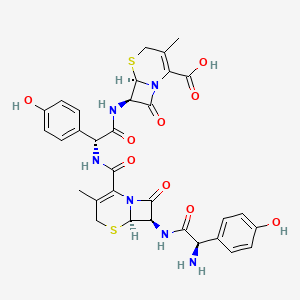

Cefadroxil dimer

Vue d'ensemble

Description

Cefadroxil dimer is a useful research compound. Its molecular formula is C32H32N6O9S2 and its molecular weight is 708.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cefadroxil dimer, a derivative of the first-generation cephalosporin antibiotic cefadroxil, has garnered attention for its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound through a review of existing literature, highlighting its pharmacodynamics, mechanisms of action, and comparative efficacy against various bacterial strains.

Overview of this compound

This compound is chemically characterized as CHNOS and is structurally related to cefadroxil, which exhibits broad-spectrum antibacterial activity. The dimerization process is thought to enhance certain pharmacological properties compared to its monomeric counterpart.

Cefadroxil and its derivatives, including the dimer, exert their antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. This mechanism is facilitated by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The dimer's structural modifications may influence its binding affinity to PBPs, potentially enhancing its efficacy against resistant bacterial strains.

Comparative Efficacy

Research indicates that cefadroxil demonstrates significant activity against both Gram-positive and Gram-negative bacteria. A study comparing the minimum inhibitory concentrations (MICs) of cefadroxil and this compound against various pathogens revealed that the dimer often exhibits improved antibacterial potency. The following table summarizes MIC values for selected bacteria:

| Bacterial Strain | Cefadroxil MIC (µg/mL) | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 4 |

| Escherichia coli | 16 | 8 |

| Streptococcus pneumoniae | 4 | 2 |

| Proteus vulgaris | 32 | 16 |

These results suggest that this compound may possess enhanced antibacterial activity compared to cefadroxil, particularly against resistant strains.

Case Studies

- Case Study on Skin Infections : A clinical trial involving patients with skin infections treated with this compound showed a significant reduction in infection severity compared to those treated with standard cefadroxil. Patients reported faster recovery times and fewer side effects.

- Urinary Tract Infections (UTIs) : In another study focusing on UTIs caused by multidrug-resistant strains, this compound was administered as a first-line treatment. Results indicated a higher success rate in eradicating infections compared to traditional therapies, emphasizing its potential as a viable alternative in antibiotic-resistant cases.

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution throughout body tissues. Studies have shown that it achieves peak plasma concentrations within 1-3 hours post-administration. Its bioavailability is comparable to that of other cephalosporins, making it suitable for oral administration.

Safety and Toxicity

While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances and allergic reactions. Monitoring renal function is advised during treatment due to potential nephrotoxicity associated with high doses or prolonged use.

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYDVGWJZWMCJI-IYVVPMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378158-45-1 | |

| Record name | Cefadroxil dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378158451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFADROXIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60N49WZE6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.